molecular formula C14H11Cl2N3O3S B6045999 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide

3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide

Cat. No. B6045999
M. Wt: 372.2 g/mol
InChI Key: ZFANUXYTCQVSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied for its various biological and physiological effects. DIDS belongs to the class of sulfonamide compounds and is commonly used as a research tool in various scientific fields.

Mechanism of Action

3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide works by binding to specific sites on ion channels and transporters, inhibiting their function. It has been shown to inhibit various ion channels, including chloride channels, sodium channels, and potassium channels. 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide also inhibits the function of various transporters, including the sodium-potassium pump and the chloride-bicarbonate exchanger.
Biochemical and physiological effects:
3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell volume regulation, neuronal excitability, and muscle contraction. 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide has also been shown to inhibit the function of the sodium-potassium pump, leading to an increase in intracellular sodium and a decrease in intracellular potassium levels.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide is a useful research tool for studying various biological and physiological processes. It has been shown to be effective in inhibiting various ion channels and transporters. However, one limitation of using 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide is its potential for non-specific binding to other proteins and molecules. This can lead to false-positive results and make it difficult to interpret experimental data.

Future Directions

There are several future directions for research on 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide. One area of research is the development of more specific inhibitors of ion channels and transporters. Another area of research is the investigation of the role of chloride channels in various physiological processes, including cancer cell proliferation and migration. Additionally, further research is needed to understand the mechanism of action of 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide and its effects on various biological and physiological processes.

Synthesis Methods

3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 3,4-dichloroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then treated with indazole to obtain 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide.

Scientific Research Applications

3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide has been widely used in scientific research as a tool to study various biological and physiological processes. It has been shown to inhibit various ion channels, transporters, and enzymes. 3,4-dichloro-N-1H-indazol-6-yl-2-methoxybenzenesulfonamide has also been used to study the role of chloride channels in various physiological processes, including cell volume regulation, neuronal excitability, and muscle contraction.

properties

IUPAC Name

3,4-dichloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3S/c1-22-14-12(5-4-10(15)13(14)16)23(20,21)19-9-3-2-8-7-17-18-11(8)6-9/h2-7,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFANUXYTCQVSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.